3,5-Pyridinedicarbonitrile, 2-methyl-
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Overview
Description
3,5-Pyridinedicarbonitrile, 2-methyl- is a heterocyclic organic compound with the molecular formula C8H4N2. It is characterized by a pyridine ring substituted with two cyano groups at the 3 and 5 positions and a methyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarbonitrile, 2-methyl- typically involves the reaction of 2-methylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the cyano groups are introduced at the 3 and 5 positions of the pyridine ring .
Industrial Production Methods
Industrial production of 3,5-Pyridinedicarbonitrile, 2-methyl- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarbonitrile, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine carboxylic acids.
Reduction: Amino-substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3,5-Pyridinedicarbonitrile, 2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with pyridine-based structures.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarbonitrile, 2-methyl- involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other substrates, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarbonitrile: Lacks the methyl group at the 2 position.
2-Pyridinecarbonitrile: Has a cyano group at the 2 position instead of the 3 and 5 positions.
4-Pyridinecarbonitrile: Has a cyano group at the 4 position
Uniqueness
3,5-Pyridinedicarbonitrile, 2-methyl- is unique due to the presence of both cyano groups and a methyl group on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C8H5N3 |
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Molecular Weight |
143.15 g/mol |
IUPAC Name |
2-methylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C8H5N3/c1-6-8(4-10)2-7(3-9)5-11-6/h2,5H,1H3 |
InChI Key |
RGGSYTZSBWEXCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)C#N |
Origin of Product |
United States |
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